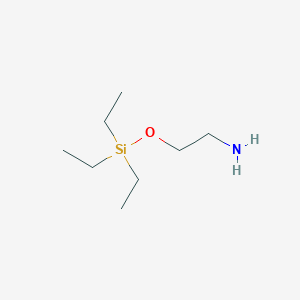

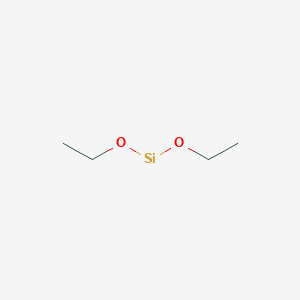

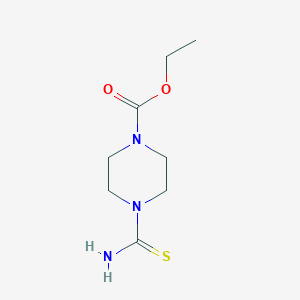

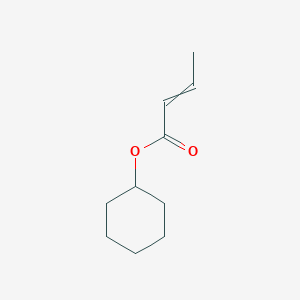

(R)-ethyl 2-acetamido-3-(acetylthio)propanoate

Overview

Description

Molecular Structure Analysis

The InChI code for “®-ethyl 2-acetamido-3-(acetylthio)propanoate” is 1S/C7H11NO4S/c1-4(9)8-6(7(11)12)3-13-5(2)10/h6H,3H2,1-2H3,(H,8,9)(H,11,12)/t6-/m0/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis

“®-ethyl 2-acetamido-3-(acetylthio)propanoate” is a solid at room temperature . It should be stored in a dry environment at 2-8°C .Scientific Research Applications

Antioxidant Research

As a derivative of N-acetylcysteine, this compound exhibits antioxidant properties. It’s used in research to understand the mechanisms of oxidant scavenging and glutathione replenishment. Studies focus on its potential to mitigate oxidative stress-related damage in various diseases .

Therapeutic Applications in Rare Diseases

The compound’s ability to act as a cysteine donor makes it valuable in researching treatments for rare diseases that involve mitochondrial dysfunction. It’s being explored for its therapeutic potential in conditions where antioxidant signaling and cellular redox balance are compromised .

HIV Research

In the context of HIV, ®-ethyl 2-acetamido-3-(acetylthio)propanoate is studied for its effects on cysteine and glutathione levels in plasma and mononuclear cells. Research indicates that it may help correct deficiencies in these crucial sulfhydryls, which are often observed in HIV-infected patients .

Safety and Hazards

Mechanism of Action

Target of Action

It is known that n-acetylcysteine (nac), a related compound, acts as a precursor of cysteine and thereby, glutathione (gsh), an important antioxidant in the body .

Mode of Action

Nac, a structurally similar compound, acts as an antioxidant through a variety of mechanisms, including oxidant scavenging, gsh replenishment, and antioxidant signaling . It is plausible that S,N-Diacetylcysteine monoethyl ester may have similar actions.

Biochemical Pathways

Nac is known to be involved in the synthesis of gsh, a thiol-containing tripeptide that plays a crucial role in maintaining the oxidation-reduction balance within the cells of the human body .

Pharmacokinetics

A related study indicates that s,n-diacetylcysteine monoethyl ester (dace) is rapidly hydrolyzed and deacetylated to n-acetylcysteine and cysteine in plasma .

Result of Action

Given its structural similarity to nac, it is plausible that it may contribute to the replenishment of gsh and thereby help in maintaining the cellular redox balance .

Action Environment

It is known that the compound should be stored in a sealed, dry environment at 2-8°c .

properties

IUPAC Name |

ethyl (2R)-2-acetamido-3-acetylsulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4S/c1-4-14-9(13)8(10-6(2)11)5-15-7(3)12/h8H,4-5H2,1-3H3,(H,10,11)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVURBLPSBAOFS-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CSC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CSC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941317 | |

| Record name | N-[3-(Acetylsulfanyl)-1-ethoxy-1-oxopropan-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-ethyl 2-acetamido-3-(acetylthio)propanoate | |

CAS RN |

19547-89-8 | |

| Record name | S,N-Diacetylcysteine monoethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019547898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-(Acetylsulfanyl)-1-ethoxy-1-oxopropan-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does DACE increase intracellular cysteine and glutathione (GSH) levels more effectively than cysteine itself or other cysteine prodrugs?

A: DACE exhibits superior efficacy in elevating intracellular cysteine and GSH levels compared to direct cysteine administration or other prodrugs like N-acetylcysteine and oxothiazolidine carboxylic acid []. This enhanced effect stems from DACE's ability to bypass active transport mechanisms for cellular uptake, unlike cysteine. Research demonstrates that incubating peripheral blood mononuclear cells with DACE leads to higher intracellular cysteine and GSH concentrations after 24 hours compared to equivalent doses of cysteine or other prodrugs []. This suggests that DACE's structure facilitates a more efficient entry into cells, leading to a greater increase in cysteine and GSH levels.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methylthieno[2,3-g][1,3]benzothiazole](/img/structure/B101284.png)